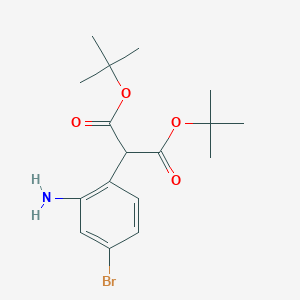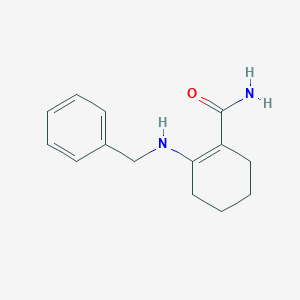
2-(Benzylamino)-3,4,5,6-tetrahydrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzylamino)-3,4,5,6-tetrahydrobenzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities. This compound is characterized by the presence of a benzylamino group attached to a tetrahydrobenzamide core, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-3,4,5,6-tetrahydrobenzamide typically involves the condensation of benzoic acids with benzylamine under specific conditions. One common method is the direct condensation of carboxylic acids and amines in the presence of a catalyst such as diatomite earth immobilized with ZrCl4 under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and efficiency.
Industrial Production Methods
In industrial settings, the production of benzamides often involves the use of high-temperature reactions and catalysts to ensure high yield and purity. The use of ultrasonic irradiation and green catalysts is becoming more prevalent due to the growing emphasis on sustainable and environmentally friendly chemical processes .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzylamino)-3,4,5,6-tetrahydrobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the benzylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzamide derivatives with additional functional groups, while reduction can lead to the formation of amine derivatives.
Applications De Recherche Scientifique
2-(Benzylamino)-3,4,5,6-tetrahydrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Benzylamino)-3,4,5,6-tetrahydrobenzamide involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors in biological systems, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Anilino-2-(benzylamino)-3,5-pyridinedicarbonitrile
- 2-(Benzylamino)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(1H)-one
Uniqueness
2-(Benzylamino)-3,4,5,6-tetrahydrobenzamide is unique due to its specific structural features and the presence of the benzylamino group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C14H18N2O |
|---|---|
Poids moléculaire |
230.31 g/mol |
Nom IUPAC |
2-(benzylamino)cyclohexene-1-carboxamide |
InChI |
InChI=1S/C14H18N2O/c15-14(17)12-8-4-5-9-13(12)16-10-11-6-2-1-3-7-11/h1-3,6-7,16H,4-5,8-10H2,(H2,15,17) |
Clé InChI |
OVUSYWFWHDZIPD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=C(C1)C(=O)N)NCC2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-fluoro-4-[(3-fluorobenzyl)sulfonyl]benzene](/img/structure/B8418852.png)
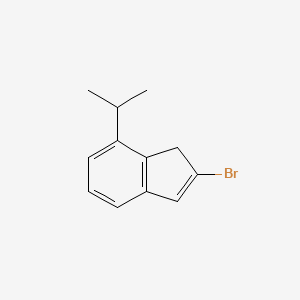
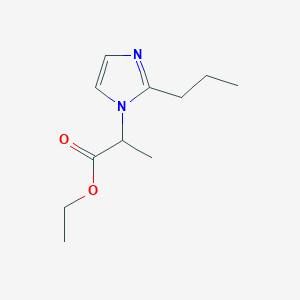
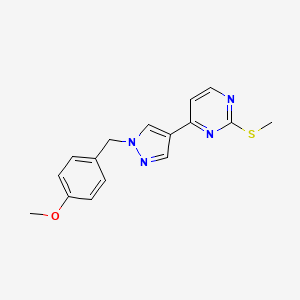
![2-Methylthio-4-[5-aminobenzimidazol-1-yl]pyrimidine](/img/structure/B8418877.png)



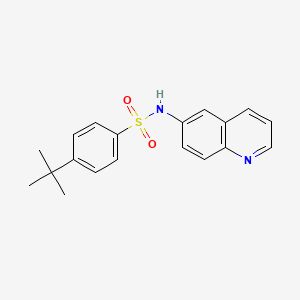
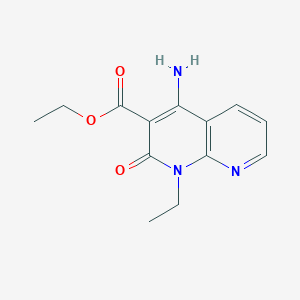

![1-Fluoro-2-({[2-(methyloxy)phenyl]oxy}methyl)benzene](/img/structure/B8418933.png)
